Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan], 3,4,4',5',7,8-hexahydro-10-Methoxy-
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Overview
Description
Spiro[2H-1-benzoxecin-5(6H),2’(3’H)-furan], 3,4,4’,5’,7,8-hexahydro-10-Methoxy- is a complex organic compound with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This compound is characterized by its spirocyclic structure, which includes a benzoxecin ring fused with a furan ring. The presence of a methoxy group at the 10th position adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-1-benzoxecin-5(6H),2’(3’H)-furan], 3,4,4’,5’,7,8-hexahydro-10-Methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as benzylisothiocyanate and ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate can be reacted to form intermediate thiourea, which is then cyclized using potassium hydroxide (KOH) to yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-1-benzoxecin-5(6H),2’(3’H)-furan], 3,4,4’,5’,7,8-hexahydro-10-Methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of halides or other nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Spiro[2H-1-benzoxecin-5(6H),2’(3’H)-furan], 3,4,4’,5’,7,8-hexahydro-10-Methoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[2H-1-benzoxecin-5(6H),2’(3’H)-furan], 3,4,4’,5’,7,8-hexahydro-10-Methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one: Known for its antitumor and antibacterial properties.
Spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: Exhibits significant antibacterial activity.
Uniqueness
Spiro[2H-1-benzoxecin-5(6H),2’(3’H)-furan], 3,4,4’,5’,7,8-hexahydro-10-Methoxy- stands out due to its unique spirocyclic structure and the presence of a methoxy group, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H24O3 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
10-methoxyspiro[2,3,4,6,7,8-hexahydro-1-benzoxecine-5,2'-oxolane] |
InChI |
InChI=1S/C17H24O3/c1-18-15-6-7-16-14(13-15)5-2-8-17(9-3-11-19-16)10-4-12-20-17/h6-7,13H,2-5,8-12H2,1H3 |
InChI Key |
YLJZVDSTWXLKIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCCC3(CCC2)CCCO3 |
Origin of Product |
United States |
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